

molecular structure and formula of 4- (Methylsulfonyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: (Methylsulfonyloxy)phenylboronic
acid

Cat. No.: B1386668

[Get Quote](#)

An In-Depth Technical Guide to 4- (Methylsulfonyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the utility of boronic acids as versatile building blocks is unparalleled. Among these, functionalized phenylboronic acids offer a gateway to a vast chemical space, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of **4-(Methylsulfonyloxy)phenylboronic acid**, a reagent distinguished by its unique electronic properties and reactivity. As a Senior Application Scientist, my objective is to present not just the fundamental characteristics of this compound, but to delve into the causality behind its synthesis and application, offering insights that are both scientifically rigorous and practically valuable for professionals in the field.

Molecular Structure and Physicochemical Properties

4-(Methylsulfonyloxy)phenylboronic acid, also known by its synonyms 4-Boronophenyl mesylate or 4-Boronophenyl methanesulphonate, is an organoboron compound that features a boronic acid functional group and a methylsulfonyloxy (mesylate) group attached to a benzene ring in a para configuration.

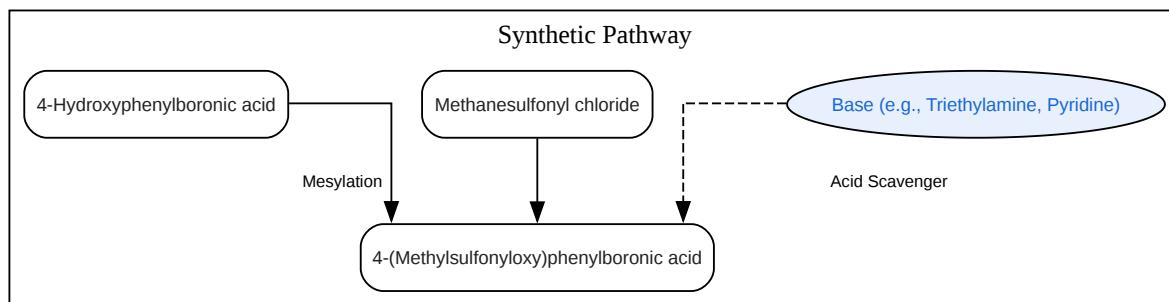
The molecular structure incorporates a planar phenyl ring, a trigonal planar boronic acid moiety (-B(OH)₂), and a tetrahedral mesylate group (-OSO₂CH₃). The presence of the electron-withdrawing mesylate group significantly influences the electronic properties of the phenyl ring and the reactivity of the boronic acid.

Property	Value	Source(s)
CAS Number	957035-04-0	[1] [2]
Molecular Formula	C ₇ H ₉ BO ₅ S	[1] [2]
Molecular Weight	216.0 g/mol	[1]

Table 1: Key Physicochemical Properties of **4-(Methylsulfonyloxy)phenylboronic acid**.

Structural Elucidation and Spectroscopic Data

While specific spectroscopic data for **4-(Methylsulfonyloxy)phenylboronic acid** is not widely published in readily accessible databases, its structure can be inferred from the analysis of its constituent functional groups.


- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the mesylate group, and the hydroxyl protons of the boronic acid. The aromatic region would likely display a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring. The methyl protons would appear as a singlet, and the boronic acid protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.
- ¹³C NMR Spectroscopy: The carbon NMR would reveal signals for the four distinct carbon environments in the phenyl ring, as well as a signal for the methyl carbon of the mesylate group. The carbon atom attached to the boron atom (ipso-carbon) may exhibit a broad signal due to quadrupolar relaxation.

- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the boronic acid, the B-O stretching, and the symmetric and asymmetric stretching of the S=O bonds in the mesylate group.

A definitive structural confirmation would necessitate a full spectroscopic analysis of a purified sample.

Synthesis of 4-(Methylsulfonyloxy)phenylboronic Acid

The synthesis of **4-(Methylsulfonyloxy)phenylboronic acid** can be logically approached from commercially available precursors. A plausible and efficient synthetic route involves the mesylation of 4-hydroxyphenylboronic acid. This strategy is predicated on the nucleophilic character of the phenolic hydroxyl group and the electrophilicity of the sulfur atom in methanesulfonyl chloride.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-(Methylsulfonyloxy)phenylboronic acid**.

Experimental Protocol: Synthesis via Mesylation

This protocol is a representative procedure based on standard mesylation reactions of phenols.

Materials:

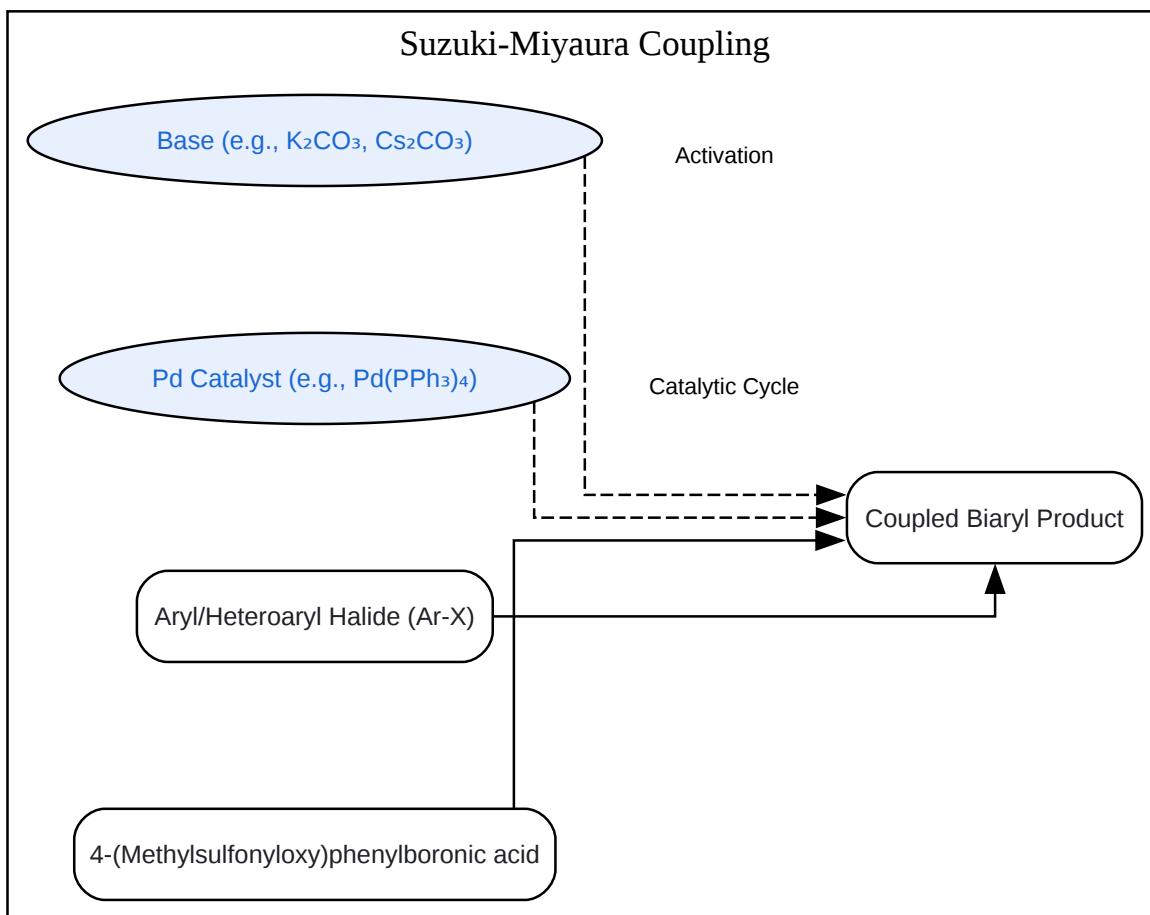
- 4-Hydroxyphenylboronic acid
- Methanesulfonyl chloride
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylboronic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- Addition of Base: Add triethylamine (approximately 1.2-1.5 equivalents) to the solution with stirring. The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions.
- Mesylation: Slowly add methanesulfonyl chloride (approximately 1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize by-product formation.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **4-(Methylsulfonyloxy)phenylboronic acid** by recrystallization or column chromatography on silica gel.

Rationale for Experimental Choices:


- The use of an inert atmosphere prevents the degradation of reagents and intermediates.
- A non-nucleophilic base like triethylamine is chosen to avoid competition with the phenolic hydroxyl group in reacting with methanesulfonyl chloride.
- Low-temperature addition of the electrophile controls the reaction's exothermicity.

Applications in Organic Synthesis and Drug Development

The primary utility of **4-(Methylsulfonyloxy)phenylboronic acid** lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The mesylate group serves as a latent phenol, which can be unmasked in a subsequent step, or as an electron-withdrawing group that modulates the reactivity of the molecule.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.^[3] **4-(Methylsulfonyloxy)phenylboronic acid** can be coupled with a variety of aryl or heteroaryl halides or triflates.

[Click to download full resolution via product page](#)

Caption: General scheme of a Suzuki-Miyaura coupling using **4-(Methylsulfonyloxy)phenylboronic acid**.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

- **4-(Methylsulfonyloxy)phenylboronic acid**
- Aryl halide (e.g., 4-bromotoluene)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

- Base (e.g., anhydrous potassium carbonate)
- Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a Schlenk flask, add **4-(Methylsulfonyloxy)phenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.
- Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst (typically 1-5 mol%).
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or GC-MS.
- Work-up: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Significance in Drug Development: The ability to introduce the 4-(methylsulfonyloxy)phenyl moiety allows for the synthesis of complex pharmaceutical intermediates. The mesylate group can act as a bioisostere for other functional groups or can be a site for further chemical modification. For instance, the subsequent hydrolysis of the mesylate to a phenol opens up possibilities for etherification or other derivatizations, providing access to a diverse library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, **4-(Methylsulfonyloxy)phenylboronic acid** should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available, general precautions for boronic acids should be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion and Future Outlook

4-(Methylsulfonyloxy)phenylboronic acid is a valuable, albeit specialized, building block for organic synthesis. Its unique combination of a reactive boronic acid and a modifiable mesylate group makes it a strategic tool for the construction of complex molecules, particularly in the context of medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors. As the demand for novel chemical entities continues to grow, the importance of well-characterized and versatile reagents like **4-(Methylsulfonyloxy)phenylboronic acid** will undoubtedly increase, paving the way for future innovations in science and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-(Methylsulfonyloxy)phenylboronic acid | 957035-04-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [molecular structure and formula of 4-(Methylsulfonyloxy)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1386668#molecular-structure-and-formula-of-4-methylsulfonyloxy-phenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com